Potassium metavanadate

Description

Properties

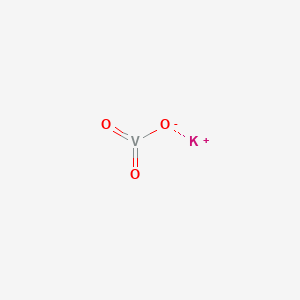

IUPAC Name |

potassium;oxido(dioxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.3O.V/q+1;;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFYGYJPBUKISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][V](=O)=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K.O3V, KVO3, KO3V | |

| Record name | POTASSIUM METAVANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium vanadate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Potassium_vanadate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893969 | |

| Record name | Potassium metavanadate (KVO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.038 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium metavanadate appears as a colorless to pale green colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make dyes, inks and laundry compounds., Liquid; Pellets or Large Crystals, Colorless to light green solid; [CAMEO] Colorless odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | POTASSIUM METAVANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadate (VO31-), potassium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium metavanadate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13769-43-2 | |

| Record name | POTASSIUM METAVANADATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium metavanadate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013769432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadate (VO31-), potassium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium metavanadate (KVO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium vanadium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM METAVANADATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S0516D6VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility of Potassium Metavanadate in Various Solvents

This guide provides a comprehensive technical overview of the solubility of potassium metavanadate (KVO₃), a compound of significant interest in various research and development sectors, including materials science, catalysis, and drug development. This document is intended for researchers, scientists, and professionals who require a detailed understanding of the dissolution behavior of this inorganic salt.

Introduction: The Significance of this compound Solubility

This compound, a white to pale yellow crystalline solid, serves as a crucial precursor and active component in numerous chemical processes. Its efficacy in applications ranging from the synthesis of catalysts to its use in dyeing and inks is fundamentally linked to its solubility characteristics. A thorough comprehension of how this compound behaves in different solvent systems is paramount for optimizing reaction conditions, controlling product purity, and ensuring process efficiency. This guide delves into the solubility of this compound in aqueous and organic media, the profound influence of pH on its dissolution, and the underlying thermodynamic principles governing these phenomena.

Aqueous Solubility of this compound

This compound is moderately soluble in water, and its solubility is strongly dependent on temperature. As a general trend, the solubility of this compound in water increases with rising temperature. This positive temperature coefficient is a critical factor in processes such as crystallization and solution-based synthesis.

Quantitative Solubility Data in Water

The following table summarizes the solubility of anhydrous this compound in water at various temperatures, compiled from available experimental data.

| Temperature (°C) | Solubility (g / 100 g H₂O) | Molar Solubility (mol/L) |

| 0 | 1.4[1] | ~0.101 |

| 15 | 5.18 | ~0.375 |

| 25 | 10.7[1] | ~0.775 |

| 32 | 10.4 | ~0.753 |

Note: Molar solubility is an approximation calculated based on the reported g/100g value and the molar mass of KVO₃ (138.04 g/mol ), assuming the density of the saturated solution is close to 1 g/mL. The value at 32°C appears to be an outlier in the general trend and is reported as found in the source.

The relationship between temperature and solubility is a key consideration for practical applications. For instance, in the preparation of saturated solutions for crystal growth or as a reagent, this data allows for precise control over the concentration.

The Critical Role of pH in Aqueous Solubility: Vanadium Speciation

The solubility of this compound in aqueous solutions is intricately linked to the pH of the medium. This is due to the complex speciation of the vanadate ion in water. At different pH values, the metavanadate ion (VO₃⁻) can undergo protonation, deprotonation, and condensation reactions to form a variety of monomeric and polymeric species. These different species exhibit varying solubilities, thus dictating the overall dissolution behavior of the salt.

In acidic solutions (pH < 3.5), the predominant species is the cationic vanadyl ion (VO₂⁺). As the pH increases into the neutral and alkaline range (pH 3.5-9), various polynuclear anionic species of vanadium become dominant. In strongly alkaline solutions, the simple orthovanadate ion (VO₄³⁻) is the primary species. The equilibrium between these different vanadate species is dynamic and also dependent on the total vanadium concentration in the solution.

The following diagram illustrates the complex relationship between pH and the speciation of vanadium in an aqueous solution, which directly impacts the solubility of this compound.

Caption: Simplified diagram of vanadium speciation at different pH ranges.

This pH-dependent behavior is a critical consideration in applications where the concentration of dissolved vanadium must be precisely controlled. For example, in the preparation of catalysts, the pH of the precursor solution will determine the nature of the deposited vanadium species, which in turn affects the catalyst's activity and selectivity.

Solubility in Organic Solvents

In contrast to its moderate solubility in water, this compound is generally considered to be insoluble in most common organic solvents.

Table of Solubility in Organic Solvents

| Solvent | Chemical Formula | Solubility |

| Ethanol | C₂H₅OH | Insoluble[1] |

| Methanol | CH₃OH | Insoluble[1] |

| Acetone | C₃H₆O | Insoluble[1] |

| Toluene | C₇H₈ | Insoluble[1] |

| Isopropanol | C₃H₈O | Insoluble[1] |

This low solubility in organic solvents is a key property that can be exploited in purification processes. For instance, this compound can be precipitated from an aqueous solution by the addition of a miscible organic solvent like ethanol.

Experimental Determination of Solubility

The accurate determination of solubility is crucial for both fundamental research and industrial applications. The isothermal saturation method, often referred to as the shake-flask method, is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.

Protocol for Isothermal Saturation Method

This protocol provides a step-by-step guide for determining the solubility of this compound in water at a specific temperature.

Materials and Equipment:

-

This compound (analytical grade)

-

Distilled or deionized water

-

Constant temperature water bath or incubator with shaking capabilities

-

Conical flasks with stoppers

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for determining vanadium concentration (e.g., ICP-OES, AAS, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of distilled water in a conical flask. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Place the flask in a constant temperature water bath or shaking incubator set to the desired temperature. Agitate the mixture continuously to facilitate the dissolution process. The time required to reach equilibrium can vary but is typically in the range of 24 to 48 hours.

-

Verification of Equilibrium: To confirm that equilibrium has been reached, take small aliquots of the supernatant at different time intervals (e.g., 24, 36, and 48 hours). After filtration, analyze the concentration of dissolved this compound. Equilibrium is considered to be achieved when consecutive measurements yield the same concentration within the limits of experimental error.

-

Sample Collection and Filtration: Once equilibrium is established, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a pre-warmed pipette to prevent precipitation due to temperature changes. Immediately filter the sample through a syringe filter to remove any suspended particles.

-

Analysis: Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the chosen analytical method. Determine the concentration of vanadium in the diluted solution.

-

Calculation of Solubility: Back-calculate the concentration of this compound in the original saturated solution based on the dilution factor. Express the solubility in the desired units (e.g., g/100 g of solvent, mol/L).

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal saturation method.

Caption: Workflow for determining solubility via the isothermal saturation method.

Thermodynamic Considerations of Dissolution

The dissolution of a salt in a solvent is governed by thermodynamic principles, specifically the change in Gibbs free energy (ΔG). The process is spontaneous if ΔG is negative. The Gibbs free energy of solution is related to the enthalpy (ΔH) and entropy (ΔS) of solution by the following equation:

ΔG = ΔH - TΔS

Where:

-

ΔH is the enthalpy of solution, which represents the heat absorbed or released during dissolution. A positive ΔH indicates an endothermic process (heat is absorbed), while a negative ΔH signifies an exothermic process (heat is released).

-

ΔS is the entropy of solution, which reflects the change in randomness or disorder of the system. The dissolution of a crystalline solid into ions in a solution generally leads to an increase in entropy (positive ΔS).

-

T is the absolute temperature in Kelvin.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in various solvents. The key takeaways for researchers and professionals are:

-

This compound exhibits moderate and temperature-dependent solubility in water, with solubility increasing as the temperature rises.

-

The aqueous solubility is profoundly influenced by pH due to the complex speciation of the vanadate ion. Understanding and controlling the pH is critical for applications requiring precise concentrations of dissolved vanadium.

-

This compound is largely insoluble in common organic solvents, a property that can be utilized in purification and separation processes.

-

The isothermal saturation method provides a reliable and standardized protocol for the experimental determination of its solubility.

-

The dissolution process in water is understood to be endothermic and entropy-driven, consistent with the observed increase in solubility with temperature.

A thorough understanding of these solubility characteristics is essential for the effective and efficient use of this compound in a wide range of scientific and industrial applications.

References

-

Crystal growing wiki. (2021-07-08). This compound. Retrieved from [Link]

-

Ataman Kimya. This compound. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Role of Potassium Metavanadate (KVO3) in the Synthesis of Silver Vanadate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of Silver Vanadate Nanoparticles

Silver vanadate (AgVO₃) nanoparticles are emerging as a class of inorganic nanomaterials with significant promise in the biomedical field. Their unique physicochemical properties give rise to potent antimicrobial and photocatalytic activities, making them prime candidates for the development of novel therapeutics, advanced drug delivery systems, and sterile medical devices. The synthesis of these nanoparticles with controlled size, morphology, and purity is paramount to harnessing their full potential.

This document provides a comprehensive guide to the synthesis of silver vanadate nanoparticles, with a specific focus on the utility of potassium metavanadate (KVO₃) as the vanadate precursor. While ammonium metavanadate (NH₄VO₃) is more commonly cited in the literature, KVO₃ presents a viable and chemically analogous alternative. We will delve into the mechanistic role of KVO₃, provide detailed synthesis protocols, and discuss the critical parameters that influence the final product's characteristics.

The Central Role of KVO₃: A Source of Vanadate Ions

In the aqueous-phase synthesis of silver vanadate nanoparticles, this compound serves as a readily soluble source of metavanadate ions (VO₃⁻). The fundamental principle of the synthesis lies in the precipitation reaction between silver ions (Ag⁺), typically from a silver salt like silver nitrate (AgNO₃), and the vanadate ions.

The overall chemical equation for this precipitation reaction is:

Ag⁺(aq) + VO₃⁻(aq) → AgVO₃(s)

The simplicity of this reaction belies the complexity of controlling the nucleation and growth of the AgVO₃ nanocrystals. Factors such as precursor concentration, reaction temperature, pH, and the presence of surfactants or stabilizing agents play a crucial role in determining the size, shape, and crystalline phase of the resulting nanoparticles.[1][2] These physical characteristics, in turn, dictate the material's surface area, electronic properties, and ultimately, its biological and catalytic efficacy.

The choice of KVO₃ over the more common NH₄VO₃ introduces potassium ions (K⁺) into the reaction medium instead of ammonium ions (NH₄⁺). While the primary reaction remains the formation of AgVO₃, the presence of different spectator ions can have subtle effects on the ionic strength of the solution and potentially influence the morphology of the nanocrystals.

Synthesis Methodologies: A Tale of Two Approaches

Two of the most prevalent and effective methods for synthesizing silver vanadate nanoparticles are the hydrothermal method and the co-precipitation method.[2][3] Below, we provide detailed, step-by-step protocols for each, adapted for the use of this compound.

Hydrothermal Synthesis: Precision Under Pressure

The hydrothermal method is renowned for its ability to produce highly crystalline and morphologically controlled nanoparticles.[1] The reaction is carried out in a sealed vessel (an autoclave) at elevated temperatures and pressures, which facilitates the dissolution and recrystallization of the material.

Protocol: Hydrothermal Synthesis of AgVO₃ Nanowires

Materials:

-

This compound (KVO₃)

-

Silver nitrate (AgNO₃)

-

Deionized (DI) water

-

Teflon-lined stainless steel autoclave

Equipment:

-

Magnetic stirrer with heating plate

-

Beakers and graduated cylinders

-

Centrifuge

-

Oven

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.1 M solution of KVO₃ by dissolving the appropriate amount in DI water. Gentle heating and stirring may be required to ensure complete dissolution.

-

Prepare a 0.1 M solution of AgNO₃ in a separate beaker. Protect this solution from light to prevent the photoreduction of silver ions.

-

-

Reaction Mixture:

-

Slowly add the AgNO₃ solution to the KVO₃ solution under vigorous stirring. A yellowish-orange precipitate of AgVO₃ will form immediately.

-

Continue stirring for 30 minutes to ensure a homogeneous mixture.

-

-

Hydrothermal Treatment:

-

Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in an oven preheated to 180°C.

-

Maintain the temperature for 12-24 hours. The duration will influence the growth and crystallinity of the nanowires.

-

-

Product Recovery and Purification:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation.

-

Wash the product repeatedly with DI water and then with ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in an oven at 60-80°C for several hours.

-

Workflow for Hydrothermal Synthesis of AgVO₃ Nanoparticles

Caption: Hydrothermal synthesis workflow for silver vanadate nanoparticles.

Co-precipitation Method: Simplicity and Scalability

The co-precipitation method is a simpler and more rapid technique that involves the direct precipitation of the product from a solution.[4] While it may offer less control over morphology compared to the hydrothermal method, it is highly scalable and cost-effective.

Protocol: Co-precipitation Synthesis of AgVO₃ Nanoparticles

Materials:

-

This compound (KVO₃)

-

Silver nitrate (AgNO₃)

-

Deionized (DI) water

-

Ethanol

Equipment:

-

Magnetic stirrer

-

Beakers and graduated cylinders

-

Burette or dropping funnel

-

Filtration setup (e.g., Büchner funnel)

-

Oven

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.1 M solution of KVO₃ in DI water.

-

Prepare a 0.1 M solution of AgNO₃ in a separate beaker, protected from light.

-

-

Precipitation:

-

Place the KVO₃ solution in a beaker on a magnetic stirrer.

-

Using a burette or dropping funnel, add the AgNO₃ solution dropwise to the KVO₃ solution under constant, vigorous stirring.

-

A precipitate will form immediately. The rate of addition can influence the particle size.

-

-

Aging:

-

After the addition is complete, continue stirring the suspension at room temperature for 1-2 hours. This "aging" step allows for the growth and stabilization of the nanoparticles.

-

-

Product Recovery and Purification:

-

Collect the precipitate by filtration.

-

Wash the product thoroughly with DI water to remove soluble salts, followed by a wash with ethanol.

-

Dry the collected powder in an oven at 60-80°C.

-

Workflow for Co-precipitation Synthesis of AgVO₃ Nanoparticles

Caption: Co-precipitation synthesis workflow for silver vanadate nanoparticles.

Critical Parameters and Their Influence

The properties of the synthesized silver vanadate nanoparticles are highly dependent on the reaction conditions.[1][2] Understanding and controlling these parameters is key to achieving the desired material characteristics.

| Parameter | Influence on Nanoparticle Properties | Rationale |

| Precursor Concentration | Affects particle size and agglomeration. Higher concentrations can lead to faster nucleation and smaller particles, but also increased agglomeration. | The rate of reaction and the availability of ions for crystal growth are directly proportional to the concentration of the reactants. |

| pH of the Solution | Influences the crystalline phase and morphology of the silver vanadate. Different vanadate species exist at different pH values. | The speciation of vanadate ions in aqueous solution is pH-dependent, which in turn affects the structure of the resulting silver vanadate. |

| Reaction Temperature | Higher temperatures in hydrothermal synthesis promote the growth of larger, more crystalline nanoparticles. In co-precipitation, it can affect the rate of reaction and particle size. | Temperature provides the activation energy for nucleation and crystal growth. |

| Reaction Time | Longer reaction times, particularly in hydrothermal synthesis, allow for more complete crystal growth and can lead to larger particle sizes. | The kinetics of crystal growth are time-dependent. |

| Stirring Rate | Ensures homogeneous mixing of precursors, leading to more uniform nanoparticle formation. | Adequate mixing prevents localized high concentrations of reactants, which can lead to non-uniform particle sizes. |

Applications in Drug Development and Biomedical Research

The unique properties of silver vanadate nanoparticles make them attractive for a range of biomedical applications.

Antimicrobial Agents

Silver vanadate nanoparticles exhibit broad-spectrum antimicrobial activity against a variety of bacteria, including drug-resistant strains.[4][5] The proposed mechanism of action involves a synergistic effect of silver ions and vanadate. Silver ions are known to disrupt bacterial cell membranes and interfere with essential enzymes.[5] Vanadium species can also contribute to oxidative stress within the bacterial cells. This dual-action mechanism makes it more difficult for bacteria to develop resistance.

Photocatalytic Applications

Silver vanadates are semiconductors with a band gap that allows them to absorb visible light.[6] This property enables them to act as photocatalysts. When illuminated with light of sufficient energy, electron-hole pairs are generated. These charge carriers can then react with water and oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals and superoxide anions. These ROS are highly reactive and can degrade organic molecules, including pollutants and cellular components of pathogens. This photocatalytic activity can be harnessed for applications such as photodynamic therapy and the sterilization of medical surfaces.

Mechanism of Photocatalytic Activity

Caption: Simplified mechanism of photocatalysis by silver vanadate nanoparticles.

Characterization of Silver Vanadate Nanoparticles

To ensure the quality and desired properties of the synthesized nanoparticles, a suite of characterization techniques should be employed:

-

X-ray Diffraction (XRD): To determine the crystalline phase and purity of the AgVO₃.[7]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.[4][7]

-

UV-Vis Spectroscopy: To determine the optical properties and estimate the band gap of the nanoparticles.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the V-O bonds.

Safety and Handling

As with all nanomaterials, appropriate safety precautions should be taken when handling silver vanadate nanoparticles. This includes working in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation of the powder. This compound is toxic and should be handled with care.[8]

Conclusion

This compound is a valuable and effective precursor for the synthesis of silver vanadate nanoparticles through methods such as hydrothermal synthesis and co-precipitation. By carefully controlling the synthesis parameters, researchers can tailor the physicochemical properties of these nanoparticles to optimize their performance in various biomedical applications, including the development of new antimicrobial agents and photocatalytic therapies. The protocols and insights provided in this document serve as a foundational guide for scientists and professionals in the field of drug development to explore the full potential of this promising class of nanomaterials.

References

-

Lu, C. S., Chen, C. C., & Chi, H. T. (2017). Synthesis of silver vanadates (AgVO₃, Ag₃VO₄, and Ag₄V₂O₇) by controlled hydrothermal method and their photocatalytic properties. Journal of Material Science & Engineering, 6(4), 1-8. [Link]

-

Gajda, I., M. Michalska, and W. Zaleska-Medynska. "Insight into Potassium Vanadates as Visible-Light-Driven Photocatalysts: Synthesis of V (IV)-Rich Nano/Microstructures for the Photodegradation of Methylene Blue." Inorganic chemistry 61.22 (2022): 8546-8558. [Link]

-

de Andrade, F. B., et al. "Nanostructured silver vanadate decorated with silver particles and their applicability in dental materials: A scope review." Heliyon 7.5 (2021): e07059. [Link]

-

Monteiro, A. P. M., et al. "Nano silver vanadate AgVO₃: synthesis, new functionalities and applications." The Chemical Record 18.7-8 (2018): 973-985. [Link]

-

M. Sugirtha, M. Madhana, and S. Vijayakumar. "Silver vanadate nanoparticles: Green synthesis, enhanced photocatalytic and antibacterial activity." AIP Conference Proceedings. Vol. 3003. No. 1. AIP Publishing, 2024. [Link]

-

Alves, O. L., et al. "Versão do Editor/Published Version Mais informações no site da edito." [Link]

-

Zhang, L., et al. "Silver vanadate nanowires: Photocatalytic properties and theoretical calculations." The Journal of Physical Chemistry C 114.40 (2010): 16849-16854. [Link]

-

Michalska, M., et al. "Insight into Potassium Vanadates as Visible-Light-Driven Photocatalysts: Synthesis of V (IV)-Rich Nano/Microstructures for the Photodegradation of Methylene Blue." Inorganic chemistry 61.22 (2022): 8546-8558. [Link]

-

Holtz, R. D., et al. "Nanostructured silver vanadate as a promising antibacterial additive to water-based paints." Nanomedicine: Nanotechnology, Biology and Medicine 8.6 (2012): 935-940. [Link]

- CN105236483A, "this compound preparation method," Google P

-

de Oliveira, J. F. L., et al. "Antimicrobial gel with silver vanadate and silver nanoparticles: antifungal and physicochemical evaluation." Expert Review of Medical Devices (2024): 1-10. [Link]

-

Crystal growing wiki, "this compound." [Link]

-

Mladenova, B., et al. "Microwave-assisted synthesis of silver nanoparticles as catalyst for air gas-diffusion electrodes." Journal of Chemical Technology and Metallurgy 57.3 (2022): 607-613. [Link]

-

Mohammadi, F., et al. "Doping of Silver Vanadate and Silver Tungstate Nanoparticles for Enhancement the Photocatalytic Activity of MIL-125-NH2 in Dye Degradation." ResearchGate. [Link]

-

S, S., et al. "Microwave-assisted green synthesis of silver nanoparticles using extract of spondias pinnata bark." Journal of microbiology, biotechnology and food sciences. [Link]

-

S, S., et al. "Microwave-assisted green synthesis of silver nanoparticles using extract of spondias pinnata bark." ResearchGate. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Nanostructured silver vanadate decorated with silver particles and their applicability in dental materials: A scope review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. This compound - Crystal growing [en.crystalls.info]

Application Notes and Protocols: The Role of Potassium Metavanadate in the Development of Vanadium-Based Batteries

Introduction: Unlocking the Potential of Vanadium-Based Energy Storage with Potassium Metavanadate

The global pursuit of high-performance, cost-effective, and sustainable energy storage solutions has propelled research into a diverse array of battery chemistries. Among these, vanadium-based batteries have emerged as a particularly promising frontier, owing to the element's multiple stable oxidation states and the layered crystal structures of its oxides. This compound (KVO₃), a versatile inorganic compound, serves as a critical precursor and structural stabilizer in the fabrication of advanced electrode materials and electrolytes for several classes of vanadium-based batteries.[1][2] This guide provides an in-depth exploration of the application of this compound in the development of Vanadium Redox Flow Batteries (VRFBs), Aqueous Zinc-Ion Batteries (AZIBs), Potassium-Ion Batteries (KIBs), and Lithium-Ion Batteries (LIBs).

This document moves beyond a simple recitation of protocols. It delves into the causal relationships between synthesis parameters and material properties, offering researchers, scientists, and drug development professionals a comprehensive understanding of why certain experimental choices are made. By elucidating the underlying scientific principles, we aim to empower researchers to not only replicate these methods but also to innovate and tailor them for their specific applications.

Part 1: The Foundational Role of Potassium—A Structural and Electrochemical Enhancer

The incorporation of potassium into vanadium oxide frameworks is a key strategy for enhancing their electrochemical performance. The relatively large ionic radius of the potassium ion (K⁺) acts as a "pillar" within the layers of the vanadium oxide structure. This "pillaring" effect expands the interlayer spacing, which is crucial for facilitating the rapid and reversible intercalation and deintercalation of charge-carrying ions such as Zn²⁺, K⁺, and Li⁺.[3] This structural stabilization prevents the collapse of the layered architecture during repeated charge-discharge cycles, thereby significantly improving the cycling stability and rate capability of the battery.[3]

Furthermore, the presence of K⁺ ions can modify the electronic structure of the vanadium oxide, enhancing its intrinsic electrical conductivity. This synergistic effect of structural stabilization and improved conductivity makes potassium vanadates highly attractive cathode materials.

Part 2: Application in Aqueous Zinc-Ion Batteries (AZIBs)

Aqueous zinc-ion batteries are gaining significant attention due to their inherent safety, low cost, and the high theoretical capacity of zinc metal anodes. Potassium vanadates have emerged as leading cathode materials for AZIBs, demonstrating impressive specific capacities and exceptional cycling stability.

Mechanism of Action in AZIBs

The energy storage mechanism in potassium vanadate cathodes for AZIBs typically involves the reversible intercalation and deintercalation of both zinc ions (Zn²⁺) and protons (H⁺) from the aqueous electrolyte into the expanded vanadium oxide layers. The pre-intercalated K⁺ ions maintain the structural integrity, allowing for the smooth transport of the charge carriers. This co-insertion mechanism contributes to the high specific capacities observed in these materials.

Hydrothermal Synthesis of Potassium Vanadate Cathodes from this compound

The hydrothermal method is a versatile and widely used technique for synthesizing nanostructured potassium vanadates with controlled morphology and crystallinity.[1] The choice of precursors, temperature, and reaction time significantly influences the final product's electrochemical performance.

This protocol details the synthesis of KV₃O₈ nanofibers, a material that has shown excellent performance as an AZIB cathode.[4]

Materials:

-

This compound (KVO₃)

-

Vanadium pentoxide (V₂O₅)

-

Deionized (DI) water

Equipment:

-

Teflon-lined stainless-steel autoclave (50 mL)

-

Magnetic stirrer and hotplate

-

Centrifuge

-

Vacuum oven

Step-by-Step Procedure:

-

Precursor Solution Preparation:

-

Dissolve 0.5 mmol of KVO₃ and 1.25 mmol of V₂O₅ in 40 mL of DI water.

-

Stir the solution vigorously for 30 minutes at room temperature to ensure complete dissolution and mixing. The molar ratio of K:V is crucial for obtaining the desired KV₃O₈ phase.

-

-

Hydrothermal Reaction:

-

Transfer the precursor solution into a 50 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 180°C in an oven for 24 hours. The elevated temperature and pressure facilitate the crystallization of the KV₃O₈ nanofibers.

-

-

Product Collection and Purification:

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation at 8000 rpm for 10 minutes.

-

Wash the collected product with DI water and ethanol several times to remove any unreacted precursors and impurities.

-

Dry the final product in a vacuum oven at 60°C for 12 hours.

-

Characterization:

-

X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the synthesized KV₃O₈.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the nanofiber morphology and microstructure.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and valence states of vanadium.

Electrochemical Performance of Potassium Vanadate Cathodes in AZIBs

The following table summarizes the electrochemical performance of various potassium vanadate-based cathodes in aqueous zinc-ion batteries.

| Cathode Material | Synthesis Method | Specific Capacity (at current density) | Cycling Stability | Reference |

| KV₃O₈ | Hydrothermal | 556.4 mAh g⁻¹ (at 0.8 A g⁻¹) | 81.3% capacity retention after 5000 cycles | [4] |

| K₀.₅V₂O₅ | Hydrothermal | 471.1 mAh g⁻¹ (at 0.21 C) | 90.2% capacity retention after 400 cycles | [5] |

| K₂V₆O₁₆·1.5H₂O | Hydrothermal | ~350 mAh g⁻¹ (at 0.1 A g⁻¹) | Stable for over 1000 cycles | [6] |

| K₀.₂₅V₂O₅ | Hydrothermal | ~300 mAh g⁻¹ (at 0.1 A g⁻¹) | Good cycling stability | [3] |

Part 3: Application in Potassium-Ion Batteries (KIBs)

The abundance and low cost of potassium make KIBs a promising alternative to LIBs for large-scale energy storage. Layered vanadium oxides stabilized with potassium ions are logical candidates for KIB cathode materials.

Mechanism of Action in KIBs

In KIBs, the energy storage mechanism is based on the reversible intercalation and deintercalation of K⁺ ions into the host material. The pre-existing potassium ions in the structure facilitate this process by maintaining a stable framework with large diffusion channels, which is essential to accommodate the large K⁺ ions.

Protocol 2: Synthesis of K₀.₅V₂O₅ Nanobelts for KIB Cathodes

This protocol describes a method to synthesize K₀.₅V₂O₅ nanobelts, which have been shown to be effective cathode materials for KIBs.

Materials:

-

This compound (KVO₃)

-

Ammonium metavanadate (NH₄VO₃)

-

Deionized (DI) water

Step-by-Step Procedure:

-

Precursor Gel Formation:

-

Dissolve KVO₃ and NH₄VO₃ in a 1:1 molar ratio in DI water with vigorous stirring.

-

Heat the solution to 80°C while stirring until a clear solution is formed.

-

Allow the solution to cool to room temperature, which will result in the formation of a reddish-brown gel.

-

-

Hydrothermal Treatment:

-

Transfer the gel into a Teflon-lined autoclave.

-

Heat the autoclave to 200°C for 48 hours.

-

-

Product Recovery:

-

After cooling, collect the solid product by filtration.

-

Wash the product thoroughly with DI water and ethanol.

-

Dry the K₀.₅V₂O₅ nanobelts at 80°C in a vacuum oven.

-

Part 4: Application in Vanadium Redox Flow Batteries (VRFBs)

VRFBs are a mature technology for large-scale energy storage, utilizing the different oxidation states of vanadium ions in solution. This compound can be used as a cost-effective precursor for the synthesis of the vanadium electrolyte.

Protocol 3: Preparation of Vanadium Electrolyte from this compound

This protocol outlines a chemical reduction method to prepare a V(IV) electrolyte solution from KVO₃.

Materials:

-

This compound (KVO₃)

-

Sulfuric acid (H₂SO₄, 98%)

-

Oxalic acid (H₂C₂O₄)

-

Deionized (DI) water

Step-by-Step Procedure:

-

Dissolution of KVO₃:

-

Slowly add a stoichiometric amount of KVO₃ to a solution of sulfuric acid (e.g., 2 M) while stirring. The dissolution will form a V(V) solution.

-

-

Reduction of V(V) to V(IV):

-

Slowly add a reducing agent, such as oxalic acid, to the V(V) solution. The molar ratio of oxalic acid to vanadium should be carefully controlled to achieve the desired final oxidation state.

-

Heat the solution to around 50-60°C to facilitate the reduction reaction, which is indicated by a color change from yellow/orange to blue.

-

-

Electrolyte Characterization:

-

The final concentration of vanadium and its average oxidation state should be determined using techniques such as UV-Vis spectroscopy or titration.

-

Part 5: Experimental Workflows and Characterization

Electrochemical Cell Assembly and Testing

A standardized protocol for assembling and testing coin cells is crucial for obtaining reliable and comparable electrochemical data.

Materials:

-

Synthesized potassium vanadate cathode material

-

Conductive carbon (e.g., Super P)

-

Polyvinylidene fluoride (PVDF) binder

-

N-Methyl-2-pyrrolidone (NMP) solvent

-

Zinc foil (for AZIBs) or potassium metal (for KIBs) as the anode

-

Glass fiber separator

-

Electrolyte (e.g., 2 M ZnSO₄ for AZIBs; 1 M KPF₆ in EC/DEC for KIBs)

-

CR2032 coin cell components (casings, spacers, springs)

Step-by-Step Procedure:

-

Cathode Slurry Preparation:

-

Mix the active material, conductive carbon, and PVDF binder in a weight ratio of 80:10:10 in NMP to form a homogeneous slurry.

-

-

Electrode Casting:

-

Cast the slurry onto a current collector (e.g., titanium foil for AZIBs, aluminum foil for KIBs) using a doctor blade.

-

Dry the electrode in a vacuum oven at 120°C for 12 hours.

-

-

Coin Cell Assembly:

-

Assemble the coin cell in an argon-filled glovebox.

-

The cell configuration is typically: negative casing, anode, separator soaked in electrolyte, cathode, spacer, spring, and positive casing.

-

Electrochemical Testing:

-

Cyclic Voltammetry (CV): To study the redox reactions and electrochemical reversibility.

-

Galvanostatic Charge-Discharge (GCD): To determine the specific capacity, coulombic efficiency, and cycling stability.

-

Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and ion diffusion kinetics.

Advanced Characterization Techniques

In-situ XRD is a powerful technique to monitor the structural changes of the electrode material during the charge and discharge processes.[7][8] This provides direct evidence of the intercalation/deintercalation mechanism and any phase transitions that may occur, which is critical for understanding the structure-performance relationship.

GITT is used to determine the chemical diffusion coefficient of the intercalating ions within the electrode material.[9][10] By applying a series of current pulses followed by relaxation periods, the diffusion coefficient can be calculated at different states of charge, providing insights into the kinetic limitations of the battery.

Visualizations

Diagram 1: Hydrothermal Synthesis Workflow

Caption: Workflow for the hydrothermal synthesis of KV₃O₈ nanofibers.

Diagram 2: Ion Intercalation Mechanism

Sources

- 1. pure.psu.edu [pure.psu.edu]

- 2. CN105236483A - this compound preparation method - Google Patents [patents.google.com]

- 3. A synergistic effect between layer surface configurations and K ions of potassium vanadate nanowires for enhanced energy storage performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. CN102828036B - Method of preparing this compound solution from vanadium slag - Google Patents [patents.google.com]

- 6. Vanadium-Based Cathodes for Aqueous Zinc-Ion Batteries: Mechanisms, Challenges, and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inhibiting Vanadium Dissolution of Potassium Vanadate for Stable Transparent Electrochromic Displays - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of Potassium Metavanadate in Enzyme Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the biological applications of potassium metavanadate (KVO₃) in enzyme studies. This document delves into the mechanistic underpinnings of its action, offers practical insights for experimental design, and provides detailed protocols for its use as a potent enzyme inhibitor.

Introduction: Understanding this compound

This compound is an inorganic compound that has become an invaluable tool in biochemistry and cell biology, primarily due to its ability to act as a phosphate analog.[1] This property allows it to interact with a wide range of enzymes that bind phosphate-containing substrates or are regulated by phosphorylation. In aqueous solutions, the speciation of vanadate is pH-dependent, with the monomeric orthovanadate ion (H₂VO₄⁻) being the predominant species at physiological pH and the form most associated with enzyme inhibition.[2] It is this mimicry of the trigonal bipyramidal transition state of phosphate hydrolysis that is central to its inhibitory mechanism.[1]

Mechanism of Action: A Tale of Phosphate Mimicry

The primary biochemical role of this compound in enzyme studies is as a potent, broad-spectrum inhibitor of protein tyrosine phosphatases (PTPs) and a non-selective inhibitor of ATPases.[1] Its inhibitory action stems from its ability to act as a transition-state analog of phosphate in the active sites of these enzymes.[3]

-

Competitive Inhibition: Vanadate competes with the phosphate group of the substrate for binding to the enzyme's active site.[4] This interaction is often reversible.

-

Transition-State Analogue: During phosphoryl transfer reactions, the phosphate group transiently adopts a five-coordinate trigonal bipyramidal geometry. Vanadate can readily adopt this stable conformation within the enzyme's active site, effectively locking the enzyme in an inactive state.[1]

-

Covalent Modification: In some instances, particularly with pervanadate (a derivative of vanadate), inhibition can be irreversible through the oxidation of the catalytic cysteine residue found in the active site of many phosphatases.[3]

This multifaceted mechanism makes this compound a powerful tool for studying the roles of phosphatases and ATPases in cellular signaling pathways. By inhibiting these enzymes, researchers can effectively "trap" proteins in their phosphorylated state, allowing for the detailed investigation of phosphorylation-dependent processes.[5]

Applications in Enzyme Studies

The ability of this compound to potently inhibit phosphatases and ATPases has led to its widespread use in various areas of biological research.

Protein Tyrosine Phosphatase (PTP) Inhibition

This compound is a classic and widely used inhibitor of PTPs. This broad-spectrum inhibition makes it an excellent tool for initial investigations into the role of tyrosine dephosphorylation in a given biological process. By treating cells or lysates with this compound, researchers can increase the overall level of tyrosine phosphorylation, which can then be analyzed by techniques such as western blotting with anti-phosphotyrosine antibodies. This approach is fundamental in dissecting signaling pathways regulated by tyrosine kinases and phosphatases.[3][5]

ATPase Inhibition

Vanadate is a potent inhibitor of P-type ATPases, such as the Na⁺/K⁺-ATPase and Ca²⁺-ATPase.[6] This inhibition is crucial for studying ion transport across cell membranes and the energetic coupling of this transport to ATP hydrolysis. For instance, inhibiting the Na⁺/K⁺-ATPase with vanadate can be used to investigate its role in maintaining cellular membrane potential and its involvement in various physiological and pathological processes.[7]

Use in Kinase Assays

A common application of this compound in kinase assays is not to inhibit the kinase itself, but rather to inhibit contaminating phosphatases present in cell lysates or purified enzyme preparations.[8] The presence of active phosphatases can lead to the dephosphorylation of the kinase's substrate, resulting in an underestimation of kinase activity. The inclusion of a phosphatase inhibitor like this compound ensures that the observed phosphorylation is a true reflection of the kinase's activity.

Quantitative Data: Inhibitory Potency

The inhibitory concentration (IC₅₀) of vanadate varies depending on the specific enzyme, the substrate concentration, and the assay conditions. The following table provides a summary of reported IC₅₀ values for vanadate against several common enzymes.

| Enzyme Target | Enzyme Source | Substrate | IC₅₀ / Kᵢ (µM) | Reference(s) |

| Alkaline Phosphatase | Human Liver | p-Nitrophenyl phosphate | < 1 (Kᵢ) | [4][9] |

| Glucose-6-Phosphatase | Rat Liver Microsomes | Glucose-6-Phosphate | Micromolar range | [10] |

| Na⁺/K⁺-ATPase | Rat Vascular Smooth Muscle Cells | ATP | 0.1 - 1 | [7] |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Recombinant Human | p-Nitrophenyl phosphate | ~1-10 | [3] |

| Acid Phosphatase | Wheat Germ | p-Nitrophenyl phosphate | ~10-50 | [1] |

Experimental Protocols

Note on Preparation and Handling: this compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[11] Stock solutions are typically prepared in high-purity water and can be stored at 4°C or -20°C for long-term use. The pH of the stock solution should be adjusted to be slightly alkaline (pH ~7-8) to ensure the predominance of the monomeric orthovanadate species.[12]

Protocol: General Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a purified PTP enzyme using a colorimetric substrate.

Materials:

-

Purified PTP enzyme

-

This compound (KVO₃)

-

PTP substrate (e.g., p-nitrophenyl phosphate - pNPP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare this compound Solutions: Prepare a stock solution of this compound (e.g., 100 mM) in high-purity water. Adjust the pH to ~7.5 with NaOH or HCl. Prepare a series of dilutions in the assay buffer to achieve the desired final concentrations in the assay.

-

Prepare Assay Plate: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

This compound solution (or vehicle control)

-

Purified PTP enzyme

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the pNPP substrate to each well to start the reaction.

-

Monitor Reaction: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals to monitor the production of p-nitrophenol.

-

Data Analysis: Calculate the initial reaction rates for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocol: Na⁺/K⁺-ATPase Inhibition Assay

This protocol outlines a method to measure the inhibition of Na⁺/K⁺-ATPase activity by this compound by quantifying the release of inorganic phosphate (Pi) from ATP.

Materials:

-

Source of Na⁺/K⁺-ATPase (e.g., microsomal preparation from kidney or brain)

-

This compound (KVO₃)

-

ATP (disodium salt)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂)

-

Stopping Reagent (e.g., Trichloroacetic acid - TCA)

-

Reagents for phosphate detection (e.g., Malachite Green or Fiske-Subbarow method)

-

Microcentrifuge tubes

-

Spectrophotometer

Procedure:

-

Prepare Solutions: Prepare stock solutions of this compound, ATP, and other buffer components in high-purity water.

-

Reaction Setup: In microcentrifuge tubes, prepare the following reaction mixtures:

-

Total ATPase activity: Assay Buffer + Enzyme preparation + ATP

-

Ouabain-insensitive ATPase activity: Assay Buffer + Enzyme preparation + Ouabain (a specific Na⁺/K⁺-ATPase inhibitor) + ATP

-

Inhibition by KVO₃: Assay Buffer + Enzyme preparation + this compound + ATP

-

-

Pre-incubation: Pre-incubate the tubes (without ATP) at 37°C for 5-10 minutes.

-

Start Reaction: Add ATP to each tube to initiate the reaction. Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop Reaction: Terminate the reaction by adding the stopping reagent (e.g., TCA).

-

Phosphate Detection: Centrifuge the tubes to pellet any precipitated protein. Transfer the supernatant to a new set of tubes and determine the concentration of inorganic phosphate released using a standard colorimetric method.

-

Data Analysis:

-

Calculate the specific Na⁺/K⁺-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity.

-

Determine the percentage of inhibition of Na⁺/K⁺-ATPase activity at different concentrations of this compound and calculate the IC₅₀ value.

-

Conclusion and Future Perspectives

This compound remains a cornerstone tool for enzymologists and drug discovery scientists. Its well-characterized mechanism of action as a phosphate analog provides a reliable method for interrogating the roles of phosphatases and ATPases in complex biological systems. The protocols outlined in these notes offer a starting point for researchers to harness the power of this versatile inhibitor. Future research may focus on developing more specific vanadate-based inhibitors and further exploring the therapeutic potential of vanadium compounds in diseases characterized by aberrant phosphorylation signaling, such as diabetes and cancer.[2][3]

References

- Rehder, D. (2015). The power of vanadate in crystallographic investigations of phosphoryl transfer enzymes.

-

Wikipedia. (2024). Adenosine triphosphate. In Wikipedia. Retrieved from [Link]

- Li, M., et al. (2014). Chemical, biochemical, and biological behaviors of vanadate and its oligomers. Critical Reviews in Toxicology, 44(8), 657-671.

-

Metallica Enterprise. (n.d.). Industrial Chemicals. Retrieved from [Link]

- Kovacevic, M., et al. (2019). Vanadium Compounds as PTP Inhibitors. Molecules, 24(21), 3987.

- Aureliano, M., & Crans, D. C. (2019). Vanadium in Biological Action: Chemical, Pharmacological Aspects, and Metabolic Implications in Diabetes Mellitus. Oxidative Medicine and Cellular Longevity, 2019, 3012978.

- Vyskocil, F., & Teisinger, J. (1983). Inhibition of (Na,K)-ATPase by Tetravalent Vanadium. Biochimica et Biophysica Acta (BBA) - Biomembranes, 727(2), 233-241.

- Sabbioni, E., et al. (2009). Vanadate inhibits the ATPase activity and DNA binding capability of bacterial MutS. A structural model for the vanadate–MutS interaction at the Walker A motif. Nucleic Acids Research, 37(20), 6745-6756.

- Industrial Chemical Supplier. (n.d.). High-Purity Locust Bean Gum at Best Price. Retrieved from a generic industrial chemical supplier website.

- Seargeant, L. E., & Stinson, R. A. (1979). Inhibition of human alkaline phosphatases by vanadate. Biochemical Journal, 181(1), 247-250.

- The Royal Society of Chemistry. (2014). Protocol for enzyme assays. The Royal Society of Chemistry.

- Pamnani, M. B., et al. (1983). Vanadate effect on the Na,K-ATPase and the Na-K pump in in vitro-grown rat vascular smooth muscle cells.

- Crans, D. C. (2009).

- Seargeant, L. E., & Stinson, R. A. (1979). Inhibition of human alkaline phosphatases by vanadate. Biochemical Journal, 181(1), 247-250.

- University of San Diego. (2021). Biochem Lab Enzyme Assay Background F21.

- Hobbs, A. S., Froehlich, J. P., & Albers, R. W. (1980). Inhibition by vanadate of the reactions catalyzed by the (Na+ + K+)-stimulated ATPase. A transient state kinetic characterization. Journal of Biological Chemistry, 255(12), 5724-5727.

- Chemstock. (n.d.).

- Sato, B., et al. (2022). Necessary, Legendary and Detrimental Components of Human Colorectal Organoid Culture Medium: Raising Awareness to Reduce Experimental Bugs. International Journal of Molecular Sciences, 23(19), 11846.

- Sekar, N., & Guda, K. (1999). Vanadate increases protein kinase C-induced phosphorylation of endogenous proteins of liver in vitro. Molecular and Cellular Biochemistry, 197(1-2), 123-129.

- Kim, M. S., et al. (2022). Phosphatase inhibition by sodium orthovanadate displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells.

- Cantley, L. C., Jr., & Aisen, P. (1979). Vanadate binding to the (Na + K)-ATPase. Journal of Biological Chemistry, 254(6), 1781-1784.

- Singh, J., Nordlie, R. C., & Jorgenson, R. J. (1981). Vanadate: a potent inhibitor of multifunctional glucose-6-phosphatase. Biochimica et Biophysica Acta (BBA) - General Subjects, 678(2), 271-278.

- Earp, H. S., Rubin, R. A., Austin, K. S., & Dy, R. C. (1983). Vanadate stimulates tyrosine phosphorylation of two proteins in Raji human lymphoblastoid cell membranes. FEBS Letters, 161(2), 180-184.

- Kim, M. S., et al. (2022). Phosphatase inhibition by sodium orthovanadate displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells.

- Bhowmick, S., et al. (2016). In vitro H+ -K + ATPase inhibition by the methanol-acetone extract of Carissa carandas Linn. leaves. Asian Journal of Pharmacy and Pharmacology, 2(5), 132-135.

- Li, Y., et al. (2025). Cytotoxicity of Vanadium(IV) and Vanadium(V) on Caco-2 Cells: The Important Influence of Vanadium Speciation. Ecotoxicology and Environmental Safety, 287, 114975.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Vanadium in Biological Action: Chemical, Pharmacological Aspects, and Metabolic Implications in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of (Na,K)-ATPase by tetravalent vanadium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Vanadate increases protein kinase C-induced phosphorylation of endogenous proteins of liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Vanadate: a potent inhibitor of multifunctional glucose-6-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-Purity Locust Bean Gum at Best Price - Industrial Grade [zamachemical.net]

- 12. Vanadate inhibits the ATPase activity and DNA binding capability of bacterial MutS. A structural model for the vanadate–MutS interaction at the Walker A motif - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Disposal of Potassium Metavanadate Waste

This guide provides in-depth technical procedures and answers to frequently asked questions regarding the safe disposal of potassium metavanadate (KVO₃) waste. It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The protocols herein are designed to convert hazardous, soluble vanadium waste into a more stable, insoluble form suitable for collection by a licensed waste disposal service.

Core Concepts & Initial Assessment

Question: What are the primary hazards of this compound and why is proper disposal critical?

This compound is a colorless to pale green crystalline solid that is soluble in water.[1][2] Its primary hazards stem from its high toxicity. It is classified as fatal if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may cause respiratory irritation.[1] Furthermore, there is evidence to suggest it is a reproductive toxin and can cause organ damage through prolonged or repeated exposure.[1]

From an environmental perspective, this compound is toxic to aquatic life with long-lasting effects.[3] Improper disposal, such as pouring it down the drain, can lead to the contamination of waterways, posing a significant threat to ecosystems.[3] Therefore, all waste streams containing this compound must be treated as hazardous waste and managed according to stringent protocols to neutralize their immediate toxicity and prevent environmental release.[3][4]

Question: I have this compound waste. What is the first step I should take?

The first step is to identify the physical form of the waste and determine the appropriate disposal pathway. Different forms of waste (aqueous solutions, solid powder, contaminated labware) require different management strategies. Use the following decision-making workflow to select the correct protocol.

Caption: Waste Disposal Decision Workflow

Troubleshooting Guides & Experimental Protocols

Protocol 1: Chemical Precipitation of Aqueous Vanadate Waste

Question: How can I safely treat aqueous solutions containing this compound in the lab before disposal?

The most effective method for treating aqueous vanadate waste is through chemical reduction and precipitation. Vanadium in the +5 oxidation state (as metavanadate, VO₃⁻) is relatively soluble. This protocol uses ferrous sulfate to first reduce V(V) to the less soluble V(IV) state and then co-precipitates it as part of an iron/vanadium hydroxide sludge under neutral to alkaline conditions.[5] This process significantly reduces the toxicity and mobility of the vanadium.

Core Principle: The reaction leverages the pH-dependent solubility of vanadium and iron hydroxides. Ferrous sulfate (FeSO₄) acts as the reducing agent, and a base (like sodium hydroxide) is used to raise the pH, causing the insoluble hydroxides to precipitate out of the solution.

| Reagent/Material | Purpose |

| Ferrous sulfate heptahydrate (FeSO₄·7H₂O) | Reducing and precipitating agent |

| 1 M Sulfuric Acid (H₂SO₄) | Initial pH adjustment |

| 6 M Sodium Hydroxide (NaOH) | Neutralization and precipitation |

| pH Meter or pH strips | Process monitoring |

| Stir plate and stir bar | Mixing |

| Appropriate filtration apparatus | Solid-liquid separation |

| Designated hazardous waste containers | For solid and liquid waste |

-

Preparation and Safety: Conduct all steps in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

-

Acidification: Place the aqueous vanadate waste in a suitable beaker on a stir plate. Begin stirring. Slowly add 1 M sulfuric acid to lower the pH to approximately 2-3. This acidic environment facilitates the reduction of V(V) by Fe(II).[5]

-

Reduction with Ferrous Sulfate: For every 1 gram of this compound estimated to be in your waste solution, add approximately 4 grams of ferrous sulfate heptahydrate.[5] Allow the mixture to stir for at least 30 minutes. You may observe a color change as the vanadium is reduced.

-

Neutralization and Precipitation: Slowly add 6 M sodium hydroxide dropwise while continuously monitoring the pH. As the pH rises to between 7 and 9, a dense sludge of iron hydroxide and vanadium compounds will precipitate out of the solution.

-

Settling and Separation: Turn off the stirrer and allow the precipitate to settle for at least one hour. Once settled, separate the solid sludge from the supernatant liquid via decantation or filtration.

-

Waste Segregation & Disposal:

-

Solid Waste: Transfer the collected sludge into a clearly labeled hazardous waste container for solids. The label should read "Hazardous Waste: Vanadium/Iron Hydroxide Sludge".

-

Liquid Waste: Test the remaining supernatant for residual vanadium (if analytical capabilities are available). Regardless, this liquid should be collected in a separate, labeled hazardous waste container for aqueous waste. Do not pour it down the drain.

-

-

Final Steps: Arrange for pickup of all hazardous waste containers by your institution's licensed professional waste disposal service.[6]

Sources

- 1. This compound | K.O3V | CID 4571336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. carlroth.com [carlroth.com]

- 4. lobachemie.com [lobachemie.com]

- 5. earchives.lib.purdue.edu [earchives.lib.purdue.edu]

- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

Validation & Comparative

A Comparative Guide for Researchers: Potassium Metavanadate vs. Sodium Metavanadate in Catalysis

For researchers, scientists, and professionals in drug development, the choice of catalyst is a critical decision that can significantly impact reaction efficiency, selectivity, and overall process viability. Among the versatile transition metal catalysts, vanadates have carved a niche in a range of oxidative transformations. This guide provides an in-depth, objective comparison of two commonly employed vanadate catalysts: potassium metavanadate (KVO₃) and sodium metavanadate (NaVO₃). By delving into their physicochemical properties, catalytic performance supported by experimental data, and underlying mechanistic nuances, this document aims to equip you with the field-proven insights necessary to make an informed selection for your specific application.

Physicochemical Properties: The Foundation of Catalytic Behavior

The subtle difference in the alkali metal cation (potassium vs. sodium) imparts distinct physicochemical properties to these metavanadates, which in turn influence their catalytic activity and applicability.

| Property | This compound (KVO₃) | Sodium Metavanadate (NaVO₃) | Significance in Catalysis |

| Molar Mass | 138.04 g/mol | 121.93 g/mol | Affects catalyst loading calculations. |

| Appearance | White to yellowish crystalline powder[1] | Colorless to yellow crystals or cream-colored solid[2] | Indicator of purity. |

| Melting Point | 520 °C[3] | 630 °C[2] | Relevant for high-temperature gas-phase reactions, influencing catalyst stability and potential for melt formation. |

| Solubility in Water | 5.18 g/100 mL at 15 °C; 10.4 g/100 mL at 32 °C[1] | Soluble in water[2] | Crucial for homogeneous catalysis in aqueous or biphasic systems. Higher solubility can lead to higher effective catalyst concentration. |

| Crystal Structure | Orthorhombic | Monoclinic | The arrangement of atoms can influence the accessibility of active sites and the stability of the catalyst. |

Catalytic Performance: A Head-to-Head Comparison in Key Oxidation Reactions

Both potassium and sodium metavanadate are effective catalysts for a variety of oxidation reactions. Their performance, however, can differ depending on the specific substrate and reaction conditions.

Oxidative Desulfurization (ODS)

The removal of sulfur-containing compounds from fuels is a critical industrial process, and oxidative desulfurization offers a milder alternative to hydrodesulfurization. Vanadate-catalyzed ODS typically involves the oxidation of sulfides to sulfoxides and then to sulfones using an oxidant like hydrogen peroxide, which increases their polarity and facilitates their removal.

While direct comparative studies are limited, kinetic studies on the oxidation of diphenyl sulfide using sodium metavanadate and H₂O₂ have shown the reaction to be second order with respect to the sulfide and first order with respect to the catalyst concentration at low catalyst concentrations[2]. The proposed active species is a diperoxyvanadate, VO₅⁻.

Experimental Insight: In a typical ODS experiment, the model fuel containing a sulfur compound (e.g., dibenzothiophene) is mixed with an oxidant (e.g., H₂O₂) and the metavanadate catalyst in a suitable solvent. The reaction progress is monitored by taking aliquots at regular intervals and analyzing the concentration of the sulfur compound using gas chromatography (GC).

Oxidation of Alcohols

The selective oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a fundamental transformation in organic synthesis. Vanadate catalysts, in conjunction with an oxidant, can facilitate this conversion.

Studies on supported vanadium catalysts have indicated that the presence of alkali metal promoters can significantly influence the catalytic activity. For the oxidation of ethanol, the addition of potassium to a V/Al₂O₃ catalyst has been shown to increase the reaction rate. This is attributed to a direct interaction between the potassium and vanadium ions, which modifies the electronic properties of the active vanadium species.

Experimental Workflow for Alcohol Oxidation:

Caption: Generalized workflow for the catalytic oxidation of alcohols.

Industrial Application: The Contact Process

In the large-scale production of sulfuric acid, the key step is the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃). This reaction is catalyzed by vanadium(V) oxide, often promoted with an alkali metal salt such as potassium sulfate or pyrosulfate. The catalyst is typically supported on silica.

In this high-temperature gas-phase reaction, the active component is a molten salt mixture of the alkali pyrosulfate and vanadium pentoxide. The potassium promoter plays a crucial role in lowering the melting point of the active phase and stabilizing it, thereby enhancing the catalytic activity and lifetime.

The Decisive Factor: Influence of the Alkali Metal Cation (K⁺ vs. Na⁺)

The identity of the alkali metal cation is not merely incidental; it has a profound impact on the electronic and structural properties of the active vanadate species, which in turn dictates the catalytic performance.

-

Electrochemical Behavior: A comparative study on the electrochemical behavior of vanadate ions in NaOH and KOH solutions revealed that vanadate ions are more difficult to reduce in KOH solution than in NaOH solution, and the reduction exhibits higher irreversibility in the presence of K⁺. This suggests that the potassium cation stabilizes the V(V) oxidation state more effectively than the sodium cation. This higher stability could influence the redox cycling of the catalyst during an oxidation reaction.

-

Structure of the Active Species: In the molten state, such as in the Contact Process catalyst, the K⁺ ion, being larger and less polarizing than the Na⁺ ion, can better stabilize the larger polyvanadate chains. This structural difference in the active melt can affect the reaction kinetics.

-

Interaction with Supported Catalysts: In supported vanadium catalysts, the alkali metal can influence the dispersion of the vanadia species and their interaction with the support. The larger ionic radius of potassium may lead to a different distribution and morphology of the active sites compared to sodium.

Mechanism of Action: A Tale of Redox Cycling

The catalytic activity of metavanadates in oxidation reactions hinges on the ability of vanadium to cycle between its higher oxidation states, typically V(V) and V(IV).

Oxidation with Hydrogen Peroxide

When H₂O₂ is used as the oxidant, it reacts with the V(V) center to form various pervanadate species. These are powerful oxidizing agents that are believed to be the active species in many vanadate-catalyzed oxidations. A simplified catalytic cycle is depicted below:

Caption: Simplified catalytic cycle for vanadate-catalyzed oxidation with H₂O₂.

In this cycle, the V(V) catalyst reacts with hydrogen peroxide to form a pervanadate complex. This complex then transfers an oxygen atom to the substrate, leading to the oxidized product and reducing the vanadium to V(IV). The V(IV) species is then re-oxidized to V(V) by another molecule of hydrogen peroxide, thus regenerating the catalyst.

The Contact Process (SO₂ Oxidation)

The mechanism for the oxidation of SO₂ over a vanadium catalyst is generally accepted to involve the following steps:

-

Oxidation of SO₂ by V(V): SO₂ + 2V⁵⁺ + O²⁻ → SO₃ + 2V⁴⁺

-

Re-oxidation of V(IV) by O₂: 2V⁴⁺ + ½O₂ → 2V⁵⁺ + O²⁻

Here, the vanadium catalyst acts as an oxygen carrier, facilitating the transfer of an oxygen atom from O₂ to SO₂.

Experimental Protocols: A Practical Guide

The following protocols are provided as representative examples and may require optimization for specific substrates and desired outcomes.

Protocol for Oxidative Desulfurization of a Model Fuel